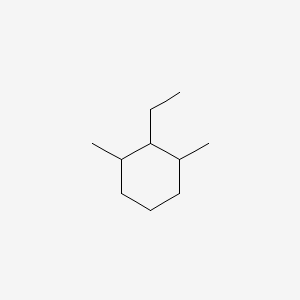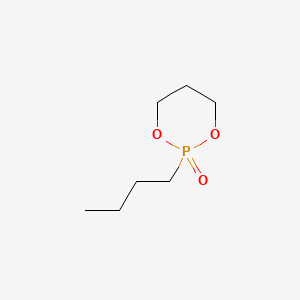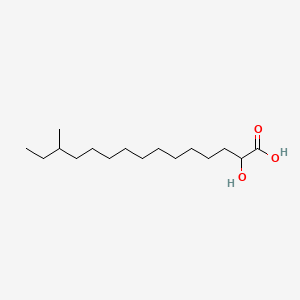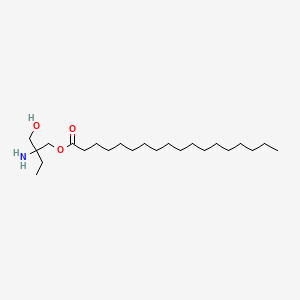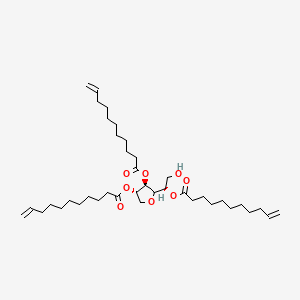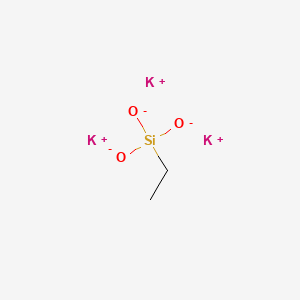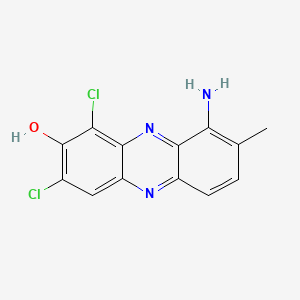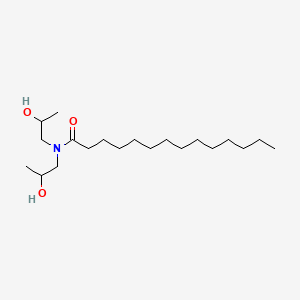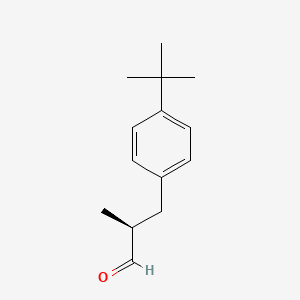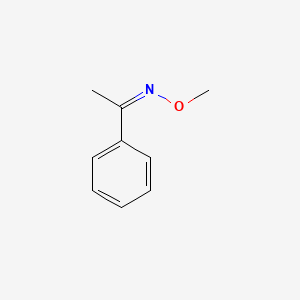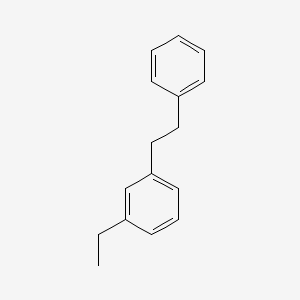
Benzene, 1-ethyl-3-(2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-ethyl-3-(2-phenylethyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by a benzene ring substituted with an ethyl group at the first position and a phenylethyl group at the third position. This compound is known for its stability due to the delocalized π-electrons in the benzene ring, which follow Huckel’s rule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-ethyl-3-(2-phenylethyl)- typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: Industrial production of this compound may involve the same Friedel-Crafts alkylation process but on a larger scale. The reaction is carried out in continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzene, 1-ethyl-3-(2-phenylethyl)- can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), leading to the hydrogenation of the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, room temperature to elevated temperatures.
Substitution: Br₂, HNO₃, AlCl₃, anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydrogenated aromatic compounds.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Benzene, 1-ethyl-3-(2-phenylethyl)- is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes .
Biology: In biological research, this compound is used to study the effects of aromatic hydrocarbons on biological systems. It helps in understanding the interaction of aromatic compounds with enzymes and receptors .
Medicine: The compound is explored for its potential therapeutic properties. It is investigated for its role in drug design and development, particularly in the synthesis of anti-inflammatory and anticancer agents .
Industry: In the industrial sector, Benzene, 1-ethyl-3-(2-phenylethyl)- is used in the manufacture of polymers, resins, and specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
Mécanisme D'action
The mechanism of action of Benzene, 1-ethyl-3-(2-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The aromatic ring allows for π-π interactions with aromatic amino acids in proteins, influencing their activity. The ethyl and phenylethyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparaison Avec Des Composés Similaires
Toluene: Benzene with a methyl group.
Ethylbenzene: Benzene with an ethyl group.
Styrene: Benzene with a vinyl group.
Cumene: Benzene with an isopropyl group.
Uniqueness: Benzene, 1-ethyl-3-(2-phenylethyl)- is unique due to the presence of both ethyl and phenylethyl groups, which provide distinct steric and electronic properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a versatile compound in various applications .
Propriétés
Numéro CAS |
125328-94-1 |
|---|---|
Formule moléculaire |
C16H18 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
1-ethyl-3-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-9-6-10-16(13-14)12-11-15-7-4-3-5-8-15/h3-10,13H,2,11-12H2,1H3 |
Clé InChI |
ZAHSYJQCZLURQN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


